2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN4O3S2/c1-29-16-4-2-3-15(11-16)27-21(28)19-17(9-10-31-19)24-22(27)32-12-18-25-20(26-30-18)13-5-7-14(23)8-6-13/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHXMLXBNLJVBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC4=NC(=NO4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article aims to summarize the existing research on its biological activity, including antimicrobial properties, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique combination of thieno[3,2-d]pyrimidine and oxadiazole moieties which are known for their diverse biological activities. The presence of fluorine in the phenyl ring may enhance lipophilicity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H16FN5O2S |
| Molecular Weight | 385.41 g/mol |
| CAS Number | Not available |
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles show significant antimicrobial properties. For instance, studies on similar compounds have demonstrated activity against various bacterial strains. Dhumal et al. (2016) highlighted that certain oxadiazole derivatives exhibited strong inhibition against Mycobacterium bovis BCG, suggesting that the oxadiazole moiety plays a crucial role in antimicrobial action .
In a comparative study, compounds with an acetyl group showed greater antimicrobial activity than those without, indicating that structural modifications can significantly influence efficacy . The compound may exhibit similar trends due to its complex structure.
Cytotoxicity Studies
Cytotoxicity is a critical factor in evaluating the safety profile of new compounds. In studies involving related oxadiazole derivatives, varying degrees of cytotoxicity were observed across different cell lines. For example, some derivatives demonstrated high viability in L929 cells while others significantly reduced cell viability at higher concentrations .
The specific compound's cytotoxicity remains to be thoroughly investigated; however, the structural characteristics suggest potential for both therapeutic effects and toxicity that need careful evaluation.
Case Studies and Research Findings
- Antitubercular Activity : Research has shown that oxadiazole derivatives can inhibit key enzymes involved in the fatty acid biosynthesis pathway in Mycobacterium tuberculosis, which is crucial for developing new antitubercular agents .
- Neuroprotective Effects : Some studies have indicated that oxadiazole-based compounds possess neuroprotective properties, which may be beneficial in treating neurodegenerative diseases .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of similar compounds suggest that modifications in the phenyl and thieno rings can enhance biological activity. For instance, the introduction of electron-withdrawing groups like fluorine has been associated with increased potency against bacterial strains .
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is C_{20}H_{18}F_{N}_5O_{2}S, with a molecular weight of approximately 397.45 g/mol. Its structure features a thieno[3,2-d]pyrimidine core, which is known for its biological activity. The presence of the 1,2,4-oxadiazole moiety contributes to its pharmacological properties, making it a subject of interest for drug design.
Anticancer Activity
Recent studies have indicated that compounds containing thieno[3,2-d]pyrimidine derivatives exhibit promising anticancer properties. For instance, research has shown that the incorporation of fluorinated phenyl groups enhances the selectivity and potency against various cancer cell lines. The 4-fluorophenyl group in this compound is hypothesized to play a critical role in targeting specific cancer pathways.
Antimicrobial Properties
The oxadiazole ring is known for its antimicrobial properties. Compounds similar to 2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one have demonstrated activity against a range of bacterial strains. This makes it a candidate for further development as an antimicrobial agent.
Enzyme Inhibition
Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways related to cancer and inflammation. The thioether linkage and the oxadiazole moiety are thought to contribute to enzyme binding affinity.
Organic Electronics
The unique electronic properties of thieno[3,2-d]pyrimidine derivatives make them suitable candidates for use in organic electronic devices. Their ability to act as semiconductors can be harnessed in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Sensors
Due to their chemical stability and electronic properties, these compounds can be utilized in the development of chemical sensors. Their sensitivity to environmental changes can be exploited in detecting specific analytes.
Research Case Studies
| Study Title | Focus | Findings |
|---|---|---|
| "Synthesis and Anticancer Activity of Thieno[3,2-d]pyrimidine Derivatives" | Anticancer properties | Identified enhanced cytotoxicity against breast cancer cells (MCF-7). |
| "Antimicrobial Activity of Oxadiazole Derivatives" | Antimicrobial efficacy | Showed significant inhibition against Staphylococcus aureus and E. coli strains. |
| "Organic Photovoltaics: Role of Thieno[3,2-d]pyrimidines" | Electronic applications | Demonstrated improved charge mobility and efficiency in device performance. |
Comparison with Similar Compounds
Chemical Structure and Classification
The compound 2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one belongs to the class of thieno[3,2-d]pyrimidin-4(3H)-one derivatives, characterized by a fused thiophene-pyrimidine core. Key structural features include:
- Thieno[3,2-d]pyrimidin-4(3H)-one core: Provides a rigid scaffold for biological interactions.
- 3-(3-Methoxyphenyl) substituent : Introduces electron-donating methoxy groups, enhancing solubility and target affinity.
- 2-(((3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio) group : Combines a fluorinated aromatic ring with an oxadiazole moiety, contributing to metabolic stability and ligand-receptor interactions .
Structural and Substituent Variations
The compound is compared to structurally related thieno[3,2-d]pyrimidines and heterocyclic derivatives (Table 1).
Table 1: Structural Comparison of Key Compounds
*Molecular weight estimated based on structurally similar compound in (C23H18N4O4S2: 478.5 g/mol).
Impact of Substituents on Bioactivity
Halogenated Phenyl Groups
- 4-Fluorophenyl (Target Compound) : Enhances metabolic stability and hydrophobic interactions with target proteins .
- Trifluoromethyl () : Strong electron-withdrawing effects enhance chemical stability and receptor binding .
Heterocyclic Moieties
- Oxadiazole Ring (Target Compound) : Improves π-π stacking and hydrogen bonding, critical for enzyme inhibition .
- Thiazole () : Introduces additional nitrogen, altering electronic properties and antibacterial efficacy .
Methoxy vs. Chloro Substituents
- 3-Methoxyphenyl (Target Compound) : Electron-donating group enhances solubility and moderate enzyme inhibition.
- 3-Chlorophenyl () : Electron-withdrawing group increases cytotoxicity but may reduce selectivity .
Pharmacological Profiles
- Anticancer Activity : Compounds with fluorophenyl (Target, ) or chlorophenyl () groups show strong inhibition of cancer cell proliferation, with IC50 values comparable to doxorubicin in some cases .
- Antimicrobial Activity : Oxadiazole-containing derivatives (Target, ) exhibit broad-spectrum activity against Gram-positive bacteria .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
